molecular formula C5H11NO3 B554851 N-Methyl-L-threonine CAS No. 2812-28-4

N-Methyl-L-threonine

Cat. No.: B554851
CAS No.: 2812-28-4
M. Wt: 133.15 g/mol
InChI Key: CCAIIPMIAFGKSI-DMTCNVIQSA-N
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Description

Historical Perspectives and Discovery in Modified Amino Acid Chemistry

The study of amino acids began in the early 19th century with the isolation of asparagine in 1806. wikipedia.org Over time, it became evident that proteins were composed of a set of canonical amino acids, but research also revealed the existence of non-canonical or modified amino acids. These can arise either through post-translational modifications of proteins or during non-ribosomal peptide synthesis. wikipedia.orgbritannica.com N-methylation is one of the simplest and most prevalent chemical modifications found in peptides and proteins across both prokaryotic and eukaryotic organisms. acs.orgresearchgate.netnih.gov Nature has long employed N-methylation as an evolutionary strategy to modulate biological functions, often observed in the production of antibiotics. researchgate.netnih.gov The historical development of synthetic chemistry has enabled researchers to access and study these modified amino acids, including N-Methyl-L-threonine, facilitating their incorporation into synthetic peptides to mimic or enhance natural processes. acs.orgscielo.org.mxresearchgate.net

Significance of N-Methylation in Peptide and Protein Systems Research

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences offers a range of critical advantages for research and drug development. These benefits stem from the altered physicochemical properties imparted by the methyl group on the peptide backbone or side chain.

Enhanced Proteolytic Stability: N-methylation significantly increases the resistance of peptide bonds to enzymatic degradation by proteases. This leads to a longer in vivo half-life and improved stability in biological fluids, a crucial factor for peptide-based therapeutics. researchgate.netscielo.org.mxaralezbio.commerckmillipore.com

Improved Bioavailability and Permeability: N-methylation can enhance a peptide's ability to cross cell membranes and improve its oral bioavailability. This is attributed to increased lipophilicity and reduced interchain aggregation, which can facilitate absorption and distribution. researchgate.netscielo.org.mxaralezbio.commerckmillipore.com

Modulated Binding Affinity and Specificity: The steric bulk introduced by the methyl group can influence interactions with target receptors or enzymes. This can lead to increased binding affinity and greater specificity for particular biological targets, thereby enhancing therapeutic efficacy and reducing off-target effects. acs.orgaralezbio.comnih.gov

Altered Solubility: N-methylation can modify a peptide's solubility characteristics, potentially increasing aqueous solubility while simultaneously enhancing lipophilicity, or reducing aggregation to improve solubility. scielo.org.mxmerckmillipore.com

These properties make N-methylated amino acids valuable building blocks in combinatorial chemistry for screening potential drug candidates, designing enzyme inhibitors, and developing receptor agonists or antagonists. researchgate.net

Current Research Landscape and Emerging Scientific Frontiers for this compound

Current research extensively utilizes this compound, particularly in its protected forms such as Fmoc-N-methyl-L-threonine, as a key component in solid-phase peptide synthesis (SPPS). chemimpex.com This enables the precise construction of complex peptide sequences with tailored properties. The development of novel peptide-based drugs remains a primary focus, with this compound playing a vital role in enhancing the efficacy and specificity of these therapeutic agents. researchgate.netnih.govchemimpex.com

Emerging scientific frontiers for this compound include its application in peptidomimetics, where its unique structural features can be exploited to create molecules that mimic the biological activity of natural peptides but with improved stability and pharmacokinetic profiles. scielo.org.mxchemimpex.com Research is also exploring its potential in preventing the aggregation of peptides implicated in diseases like Alzheimer's. scielo.org.mx Furthermore, advancements in synthetic methodologies are continually being made to improve the efficiency and reduce the reaction times for N-methylation processes, making these modifications more accessible for broader research applications. acs.org Its use in protein engineering to study protein interactions and functions, as well as in bioconjugation for targeted drug delivery, highlights its versatility. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityMelting Point (°C)AppearanceStorage (°C)Citation(s)
This compound2812-28-4C₅H₁₁NO₃133.15≥98% (TLC)>235White powder2-8 sigmaaldrich.comlabsolu.ca
This compound2812-28-4C₅H₁₁NO₃133.15≥98%N/AN/A-20 labsolu.ca
This compound HClN/AC₅H₁₁NO₃·HClN/AN/AN/AN/AN/A chemimpex.com
Fmoc-N-methyl-L-threonine252049-06-2C₂₀H₂₁NO₅355.39≥98% (HPLC)152-157White to off-white0-8 chemimpex.com
Boc-N-methyl-L-threonine101759-72-2C₁₀H₁₉NO₅233.26N/AN/AN/AN/A nih.gov

Table 2: Significance of N-Methylation in Peptide and Protein Research

Property Enhanced/AchievedMechanism/ReasonCitation(s)
Proteolytic StabilityN-methylation lowers the rate of peptide hydrolysis by enzymes; blocks proteolytic enzyme cleavage sites. researchgate.netscielo.org.mxaralezbio.commerckmillipore.com
Conformational RigidityInduces rigidity in the peptide backbone, blocking potential intramolecular hydrogen bonding sites and altering preferred structures. acs.orgresearchgate.netscielo.org.mxresearchgate.net
Bioavailability/PermeabilityIncreases lipophilicity, reduces interchain aggregation, improves membrane permeability and oral bioavailability. researchgate.netscielo.org.mxaralezbio.commerckmillipore.com
Binding Affinity/SpecificityIncreases steric hindrance around the peptide bond, potentially reducing entropy and increasing affinity and selectivity; modulates receptor subtype specificity. acs.orgaralezbio.comnih.gov
SolubilityN-methylation of amide nitrogen atoms increases aqueous solubility while simultaneously increasing lipophilicity; backbone methylation can reduce interchain aggregation. scielo.org.mxmerckmillipore.com

Compound List:

this compound

L-Threonine

Asparagine

Cystine

Methionine

Proline

Cysteine

Phenylalanine

Tryptophan

Valine

Leucine

Isoleucine

γ-carboxyglutamic acid

4-hydroxyproline (B1632879)

5-hydroxylysine (B44584)

Serine

Tyrosine

Histidine

Alanine

Glycine (B1666218)

Fmoc-N-methyl-L-threonine

Boc-N-methyl-L-threonine

this compound hydrochloride

Fmoc-N-Me-L-Thr-OH

Boc-MeThr-OH

N-Me-Thr-OMe·HCl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426638
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2812-28-4
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization of N Methyl L Threonine

Enantioselective and Stereocontrolled Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of N-Methyl-L-threonine to ensure the desired biological activity and to avoid the formation of diastereomeric mixtures. Several strategies have been developed to achieve high enantioselectivity and stereocontrol.

One common approach involves the N-methylation of a suitably protected L-threonine derivative. This method preserves the inherent stereochemistry of the starting material. For instance, N-tert-butyloxycarbonyl (Boc)-L-threonine can be N-methylated using reagents like methyl iodide with a base such as sodium hydride. cdnsciencepub.com The reaction conditions, particularly temperature, are critical to prevent side reactions like β-elimination, especially in related amino acids like serine. cdnsciencepub.com

Another strategy relies on the use of chiral auxiliaries to direct the stereoselective formation of the amino acid backbone. While not exclusively detailed for this compound, the asymmetric synthesis of related β-hydroxy-α-amino acids often employs chiral oxazolidinones. renyi.hu These auxiliaries guide the stereoselective alkylation or aldol (B89426) addition reactions to establish the correct stereocenters.

Furthermore, methods starting from L-threonine can be employed to produce precursors for more complex molecules, where the stereochemistry of the starting amino acid is maintained throughout the synthetic sequence. koreascience.kr For example, a convenient "one-pot" procedure for the synthesis of methyl N-tritylaziridine-2-carboxylates from the N-tritylmethyl esters of L-serine and L-threonine has been described, showcasing a method to retain stereochemistry while modifying the core structure. capes.gov.br Dynamic kinetic resolution in the hydrogenation of 2-acylamino-3-oxobutyrates, catalyzed by chiral rhodium or ruthenium complexes, has also been effectively used for the production of both D- and L-threonine, demonstrating a powerful method for establishing stereochemistry. researchgate.net

Protecting Group Chemistry in this compound Synthesis for Peptide Research

The selection and manipulation of protecting groups are crucial for the successful incorporation of this compound into peptide chains. The N-methyl group introduces steric hindrance, which can complicate both the protection and deprotection steps, as well as the subsequent peptide coupling reactions.

Fmoc- and Boc-Protecting Group Utilization

The two most widely used N-terminal protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fmoc-N-Methyl-L-threonine is a key building block for SPPS. chemimpex.com The Fmoc group is stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin, but it can be readily removed by a base, typically piperidine. chemimpex.com This orthogonality is a significant advantage in complex peptide synthesis.

Boc-N-Methyl-L-threonine is also utilized, particularly in Boc-based SPPS strategies. The synthesis of enantiomerically pure N-tert-butyloxycarbonyl, N-methylamino acids can be achieved by the N-methylation of the parent amino acid derivative. cdnsciencepub.com

Protecting GroupStructureCleavage ConditionsKey Features
Fmoc FluorenylmethoxycarbonylBase (e.g., Piperidine)Orthogonal to acid-labile side-chain protecting groups.
Boc tert-ButyloxycarbonylAcid (e.g., TFA)Commonly used in Boc-based SPPS.

Orthogonal Protection Schemes for Complex this compound Derivatives

For the synthesis of more complex peptides containing this compound, such as cyclic or modified peptides, orthogonal protection schemes are essential. These schemes allow for the selective deprotection of one functional group in the presence of others.

The hydroxyl group of the threonine side chain often requires protection to prevent side reactions during peptide synthesis. Common protecting groups for the hydroxyl function include benzyl (B1604629) (Bzl) ethers in Boc chemistry and tert-butyl (tBu) ethers in Fmoc chemistry. The choice of the side-chain protecting group must be compatible with the N-terminal protecting group and the cleavage conditions.

For instance, an improved synthesis of Fmoc-N-methyl serine and threonine has been developed that involves the formation and subsequent reduction of the corresponding oxazolidinone. researchgate.net In this method, the side-chain alcohol can be protected as a TBDMS ether or left unprotected. researchgate.netresearchgate.net This approach provides a versatile route to orthogonally protected building blocks.

Solid-Phase and Solution-Phase Synthetic Approaches for N-Methylated Peptides

The incorporation of N-methylated amino acids like this compound into peptides presents challenges in both solid-phase and solution-phase synthesis due to the increased steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for preparing peptides. However, the synthesis of N-methyl-rich peptides on a solid support can be challenging, often resulting in low yields for the coupling of protected N-methylamino acids. researchgate.net Specialized coupling reagents, such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP), are often employed to overcome the steric hindrance and improve coupling efficiency. researchgate.net

Solution-Phase Peptide Synthesis offers an alternative for the production of N-methylated peptides, particularly for shorter sequences or large-scale synthesis. This approach allows for the purification of intermediates at each step, which can lead to higher purity of the final product. However, it is generally more time-consuming and labor-intensive than SPPS. Efficient methods for coupling N-methyl amino acids in solution have been developed, sometimes utilizing novel protecting groups and coupling strategies to manage the steric challenges. researchgate.net

Synthesis PhaseAdvantagesDisadvantages
Solid-Phase Automation, speed, ease of purification.Lower coupling yields for N-methylated residues, potential for side reactions during cleavage.
Solution-Phase Scalability, purification of intermediates, potentially higher final purity.More time-consuming, labor-intensive, requires more starting material.

Biocatalytic and Enzymatic Routes for this compound Production and Modification

Biocatalysis offers a promising and environmentally friendly alternative to traditional chemical synthesis for the production and modification of amino acids. While specific enzymes for the direct N-methylation of L-threonine are not yet widely characterized, the broader fields of enzymology and metabolic engineering provide insights into potential biocatalytic routes.

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a substrate. ebi.ac.uk While no specific L-threonine N-methyltransferase has been isolated for this purpose, the vast diversity of methyltransferases in nature suggests the potential for discovering or engineering such an enzyme.

L-threonine aldolases (LTAs) are enzymes that catalyze the reversible cleavage of L-threonine to glycine (B1666218) and acetaldehyde. frontiersin.org These enzymes have been explored for the asymmetric synthesis of various β-hydroxy-α-amino acids. frontiersin.org While not directly producing N-methylated products, the understanding and engineering of these enzymes could be a stepping stone towards developing biocatalytic pathways for modified threonine derivatives. For instance, novel L-threonine transaldolases (TTAs) have been discovered that show promise for the biosynthesis of β-hydroxylated amino acids with high stereoselectivity. nih.gov

The biosynthesis of unusual amino acids in nature, such as the (4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine found in cyclosporin (B1163) A, occurs via complex enzymatic pathways involving polyketide synthases and other modifying enzymes. acs.org These natural systems provide a blueprint for how complex, modified amino acids can be assembled biocatalytically.

Biochemical and Biological Roles of N Methyl L Threonine in Complex Systems

Integration into Peptides and Proteins

The incorporation of N-methyl-L-threonine into peptide sequences offers significant advantages for modulating their physicochemical and biological characteristics.

Impact on Peptide Conformational Stability and Bioactivity

Table 1: Reported Benefits of N-Methyl Amino Acids in Peptide Applications

BenefitReference Context
Improved peptide stabilityGeneral use of N-methyl amino acids researchgate.netgoogle.com
Enhanced intestinal permeabilityGeneral use of N-methyl amino acids researchgate.net
Increased proteolytic stabilityN-methyl amino acids in beta-amyloid congeners nih.gov
Enhanced biological activityThis compound in cyclic peptides/peptidomimetics chemimpex.com
Improved solubility and reactivityN-methyl substitution in peptide synthesis chemimpex.com
Higher yields in peptide synthesisN-methyl substitution chemimpex.com

Role in Protein Engineering and Design

This compound serves as a valuable building block in protein engineering and design. Researchers utilize this modified amino acid to alter protein structures and functions, facilitating the study of protein interactions and leading to advancements in biotechnology chemimpex.comchemimpex.com. The availability of methods for synthesizing N-methyl derivatives of all 20 common L-amino acids, including threonine, makes them suitable for both solid-phase and solution-phase peptide synthesis researchgate.netacs.org. This capability allows for the rational design of peptides and proteins with tailored properties, such as enhanced stability or specific binding affinities.

This compound as a Building Block for Bioconjugates

In the field of bioconjugation, this compound plays a role in linking biomolecules to other entities, such as drugs or imaging agents, to improve delivery and targeting in medical applications chemimpex.comchemimpex.com. Threonine derivatives, in general, are utilized in the development of biopolymers, bioconjugates, and drug delivery systems, leveraging the hydroxyl group for chemical modification and attachment of functional groups or linkers . Specifically, the N-terminal threonine residue in proteins can react with aldehyde probes to form oxazolidine (B1195125) conjugates, a strategy employed for site-specific protein labeling nih.gov. This capability is crucial for developing targeted therapeutic agents and advanced diagnostic tools.

Metabolic Interplay and Biosynthetic Considerations

The presence and synthesis of N-methylated amino acids, including this compound, are linked to broader metabolic pathways involving methylation and amino acid interconversion.

N-Methylation Pathways of Amino Acids in Biological Contexts

N-methyl amino acids are found in various natural products researchgate.netacs.org. Their synthesis can be achieved through several biological and chemical strategies, including S-adenosyl-L-methionine (SAM) dependent alkylation and reductive amination pathways researchgate.netgoogle.comacs.orgnih.gov. Methods involving the formation and subsequent transformation of 5-oxazolidinones have been developed for the preparation of N-methyl derivatives of common L-amino acids, including threonine researchgate.netgoogle.comacs.org. Furthermore, L-threonine metabolism indirectly supports the production and recycling of SAM, a critical methyl group donor for essential methylation reactions in biological systems, such as DNA and protein modification metabolics.com.

Relationship to Endogenous Threonine Metabolism and Flux

L-threonine is an essential amino acid that participates in protein synthesis and various metabolic pathways, serving as a precursor for energy metabolism intermediates like pyruvate (B1213749) and acetyl-CoA wikipedia.orgcreative-proteomics.com. It is also involved in the synthesis of glycine (B1666218) and serine, which are key components of one-carbon metabolism and the regeneration of SAM metabolics.comcreative-proteomics.com. While this compound is a synthetic derivative, its biological relevance is understood in the context of threonine's fundamental metabolic roles. The metabolic flux of threonine can influence the availability of molecules like SAM, which are central to cellular methylation processes, thereby establishing an indirect link between endogenous threonine metabolism and the broader landscape of N-methylated compounds.

Pharmacological and Therapeutic Research Applications of N Methyl L Threonine

Design and Synthesis of Novel Therapeutic Peptides and Peptidomimetics

N-Methyl-L-threonine serves as a crucial building block in the synthesis of peptides and peptidomimetics, aiming to enhance their pharmacological profiles. The incorporation of N-methylated amino acids into peptide sequences can significantly influence their stability against enzymatic degradation, improve their pharmacokinetic properties, and modulate their biological activity chemimpex.comchemimpex.comchemimpex.com. For instance, this compound derivatives, such as Boc-N-methyl-L-threonine and Fmoc-N-methyl-L-threonine, are utilized in solid-phase peptide synthesis (SPPS) to create complex peptide structures with improved purity and yield chemimpex.comchemimpex.com. These modified peptides can mimic the structure and function of natural peptides while offering increased resistance to proteases, a common limitation of native peptide therapeutics chemimpex.com. Research into peptidomimetics also leverages this compound to develop non-peptide molecules that retain the biological activity of peptides, offering advantages in terms of oral bioavailability and stability upc.edu.

Development of Enzyme Inhibitors and Biological Modulators

The unique structural characteristics of this compound make it a candidate for developing enzyme inhibitors and other biological modulators. Its incorporation into peptide-based drugs can lead to the creation of molecules that target specific biological pathways, acting as inhibitors or modulators of enzyme activity chemimpex.com. Studies have explored the use of N-methylated amino acids in the design of compounds that interact with biological targets, aiming to achieve greater specificity and efficacy. For example, this compound derivatives are employed in the synthesis of peptide-based drugs designed to inhibit or modulate various biological pathways chemimpex.com.

This compound in Targeted Drug Delivery Systems Research

This compound and its derivatives are being investigated for their potential roles in targeted drug delivery systems. The ability to chemically modify the hydroxyl group of threonine, and by extension its N-methylated counterpart, allows for the attachment of functional groups or linkers, which is essential for developing advanced delivery platforms . For example, research into biodegradable polymers for drug delivery has utilized amino acids like L-threonine as building blocks, suggesting that N-methylated versions could also be incorporated to tailor material properties for controlled release applications mdpi.com. Furthermore, in the field of bioconjugation, this compound can be linked to other biomolecules, a process critical for the development of targeted drug delivery systems that enhance treatment precision chemimpex.comchemimpex.com.

Investigative Studies in Disease Pathophysiology and Biomarker Discovery

While direct involvement of this compound as a disease biomarker is less documented, related threonine derivatives and metabolites are being investigated in disease pathophysiology and biomarker discovery. For instance, O-methyl-L-threonine has been identified as a potential urinary metabolite biomarker in studies related to residual feed intake in cattle researchgate.netresearchgate.net. Although this compound itself is not explicitly listed as a biomarker in the provided literature, its presence or altered levels in biological samples could potentially be indicative of specific metabolic states or disease processes, warranting further investigation in this area. Research into amino acid metabolism and its link to disease pathophysiology is a growing field, and modified amino acids like this compound may offer new avenues for understanding complex biological systems and identifying novel diagnostic markers.

Advanced Analytical and Biophysical Characterization of N Methyl L Threonine and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and observing the molecular motions of biomolecules in solution, under near-physiological conditions. uzh.chthieme-connect.de For peptides and proteins containing N-Methyl-L-threonine, NMR provides unparalleled insights at the atomic level.

A suite of NMR experiments is employed to gain a comprehensive understanding. Two-dimensional (2D) experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the amino acid spin systems by revealing through-bond scalar couplings between protons. thieme-connect.de The Nuclear Overhauser Effect (NOE), a through-space interaction, is measured using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to determine the spatial proximity of protons, which is essential for defining the molecule's conformation. uzh.ch

The N-methyl group of this compound offers a distinct spectroscopic probe. Its proton and carbon signals are typically in less crowded regions of the NMR spectrum, facilitating analysis. Heteronuclear experiments such as the HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple-Quantum Coherence) correlate the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). thieme-connect.denih.gov These experiments are particularly sensitive probes of the local chemical environment.

Furthermore, specific isotopic labeling of the N-methyl group (with ¹³C) or the entire residue can enhance spectral sensitivity and resolution, which is crucial for studying larger biomolecules. nih.govresearchgate.net Such labeling schemes, combined with techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy), enable the study of high-molecular-weight proteins and their complexes by mitigating the effects of rapid signal decay. nih.govscienceopen.com By analyzing NMR relaxation parameters, it is possible to characterize the dynamics of the this compound side chain and the peptide backbone on timescales ranging from picoseconds to seconds, revealing how N-methylation impacts molecular flexibility and function. nih.gov

NMR ExperimentInformation Gained for this compound Conjugates
COSY/TOCSY Identifies the complete proton spin system of the this compound residue, confirming its presence and connectivity.
NOESY Reveals spatial proximities between the N-methyl protons and other protons in the molecule, defining local and global conformation.
¹H-¹³C HSQC/HMQC Provides a unique signal for the N-methyl group, acting as a sensitive probe of the local electronic environment and conformational changes.
Relaxation Studies (T₁, T₂, NOE) Quantifies the dynamics (motional freedom) of the N-methyl group and the surrounding peptide backbone across various timescales.

Mass Spectrometry-Based Proteomics and Metabolomics for Identification and Quantification

Mass spectrometry (MS) is a cornerstone of proteomics and metabolomics due to its exceptional sensitivity and mass accuracy. youtube.com It is instrumental in both identifying and quantifying this compound, whether as a free metabolite or as a post-translational modification within a protein.

In a typical workflow, complex biological mixtures are first separated using liquid chromatography (LC) before being introduced into the mass spectrometer (LC-MS). metabolon.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the mass-to-charge ratio (m/z) of the intact this compound molecule with high precision, allowing for its confident identification based on its exact mass. nih.govmdpi.com

For unambiguous identification, especially within a complex peptide sequence, tandem mass spectrometry (MS/MS) is employed. metabolon.com In this technique, the precursor ion corresponding to the this compound-containing peptide is isolated and fragmented. The resulting fragment ions produce a characteristic pattern, or fingerprint, that reveals the amino acid sequence and confirms the location of the methylated residue. nih.gov The 14-dalton mass shift of a methyl group compared to a proton is a key signature used in proteomic search algorithms to identify this modification.

In metabolomics, LC-MS is used to quantify the abundance of free this compound in biological fluids or tissue extracts. ed.ac.uk By comparing the signal intensity of the analyte to that of a known concentration of an isotopically labeled internal standard, precise and accurate quantification can be achieved. This allows researchers to study the metabolic pathways involving this compound and how its levels change in different physiological or pathological states. ed.ac.uknih.gov

ParameterValue / DescriptionSource Instrument
Precursor Type [M+H]⁺Thermo Q Exactive HF
Precursor m/z 134.0811Thermo Q Exactive HF
MS/MS Fragments (m/z) 70.06577, 88.07634, 116.0711Thermo Q Exactive HF
Precursor Type [M-H]⁻Thermo Q Exactive HF
Precursor m/z 132.0653Thermo Q Exactive HF
MS/MS Fragments (m/z) 88.039, 86.02348, 132.06555Thermo Q Exactive HF

This data is derived from experimental LC-MS analysis of this compound. nih.gov

Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis

The analysis of this compound and its conjugates in complex biological samples necessitates powerful separation techniques to isolate them from thousands of other molecules. jk-sci.com Chromatography and electrophoresis are the primary methods used to achieve this separation prior to detection and characterization.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. helixchrom.com In Reversed-Phase HPLC (RP-HPLC), analytes are separated based on their hydrophobicity. thermofisher.com this compound, being a polar amino acid, typically elutes early from the non-polar stationary phase. The N-methyl group slightly increases its hydrophobicity compared to L-threonine, a difference that can be exploited to achieve separation. mst.edu Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is particularly well-suited for highly polar molecules and provides excellent retention and separation for amino acids. ed.ac.uk

Gas Chromatography (GC) can also be used, but it requires chemical derivatization of the amino acid to make it volatile. tdl.org This adds complexity to the sample preparation but can provide very high-resolution separations, especially when using capillary columns.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique offers very high separation efficiency and requires minimal sample volume. The charge of this compound is pH-dependent, allowing for the optimization of separation conditions by adjusting the buffer pH. Chiral selectors can also be added to the buffer to separate enantiomers if required.

These separation techniques are frequently coupled directly to mass spectrometers (LC-MS, GC-MS, CE-MS), combining high-resolution separation with sensitive and specific detection for comprehensive analysis of complex mixtures. acs.org

TechniquePrinciple of SeparationSuitability for this compound
Reversed-Phase HPLC (RP-HPLC) Polarity/HydrophobicityGood, especially for this compound-containing peptides.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polarity/HydrophilicityExcellent for separating the polar free amino acid from complex matrices.
Gas Chromatography (GC) Volatility and interaction with stationary phaseHigh resolution, but requires prior chemical derivatization.
Capillary Electrophoresis (CE) Charge-to-size ratioHigh efficiency, suitable for charged species, uses minimal sample.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Containing Biomolecules

Determining the precise three-dimensional atomic structure of biomolecules is crucial for understanding their mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for obtaining this high-resolution structural information for proteins and other macromolecules.

X-ray crystallography requires the molecule of interest to be grown into a highly ordered, single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms in the molecule. The presence of an this compound residue within a protein can be clearly resolved in a high-resolution crystal structure. The electron density map allows for the unambiguous placement of the N-methyl group, revealing its specific orientation and its interactions—such as van der Waals contacts or steric effects—with neighboring residues. This information is critical for understanding how N-methylation might alter protein folding, stability, or binding to other molecules. The Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules, contains entries of proteins that include this compound, such as the structure with PDB ID 5AGU . nih.gov

Cryo-Electron Microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes, membrane proteins, and other molecules that are difficult to crystallize. In cryo-EM, a solution of the biomolecule is rapidly frozen in a thin layer of vitreous ice, and its structure is determined by computer-based averaging of images from thousands of individual particles taken with an electron microscope. For a sufficiently high-resolution cryo-EM map, the density corresponding to an this compound residue can be identified, providing insights into its role in the context of a large macromolecular assembly.

Both techniques provide invaluable static snapshots of this compound-containing biomolecules, complementing the dynamic information obtained from NMR spectroscopy and providing a structural foundation for functional hypotheses.

Computational and Theoretical Investigations of N Methyl L Threonine

Molecular Dynamics Simulations of N-Methyl-L-threonine in Solution and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules, MD can provide a detailed picture of how this compound behaves in different environments, such as in an aqueous solution or when bound to a protein.

When studying this compound in a protein environment, the same principles apply, but the system is more complex. The simulation would include the protein, the this compound molecule (as a ligand), and surrounding water molecules and ions. These simulations can reveal how the ligand binds to the protein, the stability of the protein-ligand complex, and the specific interactions (such as hydrogen bonds and van der Waals forces) that are crucial for binding. The methylation on the nitrogen atom, compared to L-threonine, is expected to increase the molecule's hydrophobicity and may alter its hydrogen bonding capabilities, which would influence its interaction with both water and protein residues.

Illustrative Parameters for a Molecular Dynamics Simulation of an Amino Acid Derivative
ParameterTypical Value/Setting
Force FieldCHARMM, AMBER, or GROMOS
Water ModelTIP3P or SPC/E
Box TypeCubic or Rectangular
Temperature300 K
Pressure1 atm
Simulation Time100 ns - 1 µs

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and reactivity of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about electron distribution, molecular orbitals, and reaction mechanisms.

For this compound, these calculations can predict various properties, including its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity. The presence of the electron-donating methyl group on the nitrogen atom is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to L-threonine.

Ab initio calculations, which are based on fundamental quantum mechanics without empirical parameters, can provide highly accurate results, though they are computationally expensive. DFT, which approximates the complex many-electron problem, offers a good balance between accuracy and computational cost and is widely used for studying molecules of this size. While specific quantum chemical studies on this compound are not extensively published, the methodologies are well-established for amino acids. researchgate.netnih.gov

Predicted Electronic Properties of Amino Acid Derivatives from Quantum Chemical Calculations (Illustrative)
PropertyDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Mulliken Atomic ChargesDistribution of electron density among the atoms in the molecule.
Dipole MomentMeasure of the overall polarity of the molecule.

Protein-Ligand Docking and Binding Affinity Predictions

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule when it binds to a protein to form a stable complex. This method is instrumental in drug discovery and for understanding biological processes at a molecular level.

A crystal structure of this compound in complex with a protein provides an excellent opportunity for detailed analysis of its binding mode. The Protein Data Bank (PDB) entry 5AGU contains the structure of the DNA sliding clamp from Mycobacterium tuberculosis in complex with a natural product that includes an this compound residue. ebi.ac.ukrcsb.orgrcsb.org Analysis of this structure reveals the specific interactions between this compound and the protein's binding pocket.

In the 5AGU structure, the this compound moiety of the ligand is involved in a network of hydrogen bonds and hydrophobic interactions with the protein. The hydroxyl group of the threonine side chain and the carboxylate group are key hydrogen bonding participants, while the methyl group on the nitrogen and the methyl group of the threonine side chain contribute to hydrophobic interactions. Docking algorithms can be used to virtually screen libraries of similar compounds to predict their binding affinity and to guide the design of new molecules with improved binding characteristics. The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated using scoring functions within the docking software or more rigorous methods like free energy perturbation (FEP) calculations.

Interactions of this compound in the Binding Site of PDB Entry 5AGU
Functional Group of this compoundType of InteractionInteracting Protein Residues (Hypothetical)
Carboxylate GroupHydrogen Bonding, ElectrostaticArginine, Lysine
Hydroxyl GroupHydrogen BondingAspartate, Glutamate
N-Methyl GroupHydrophobicLeucine, Isoleucine
Threonine Methyl GroupHydrophobicValine, Alanine

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Cheminformatics involves the use of computational methods to analyze and manage chemical data. Quantitative Structure-Activity Relationship (QSAR) is a key area of cheminformatics that aims to build mathematical models to predict the biological activity of a compound based on its molecular structure. drugdesign.org

For the design of this compound derivatives, QSAR studies can be employed to identify the key molecular features that are responsible for a desired biological activity. This process begins with a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). uestc.edu.cn

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that correlates the descriptors with the biological activity. A validated QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. While specific QSAR studies on this compound derivatives are not yet prevalent in the literature, the general approach is widely applied in medicinal chemistry. ebi.ac.ukCurrent time information in Edmonton, CA.

Commonly Used Descriptors in QSAR Studies of Amino Acid Derivatives
Descriptor ClassExamples
PhysicochemicalLogP (lipophilicity), Molar Refractivity, Polar Surface Area
TopologicalWiener Index, Kier & Hall Connectivity Indices
ElectronicDipole Moment, HOMO/LUMO energies
GeometricalMolecular Volume, Surface Area

Future Directions and Interdisciplinary Research Opportunities

Applications in Synthetic Biology and Pathway Engineering

The integration of N-Methyl-L-threonine into synthetic biology and metabolic pathway engineering presents exciting possibilities for the creation of novel biomolecules and the enhancement of existing biotechnological processes.

Synthetic biology can be utilized to engineer metabolic pathways for the enhanced production of L-threonine, which serves as a precursor for this compound. For instance, research has focused on constructing synthetic metabolic pathways in microorganisms like Escherichia coli to improve threonine biosynthesis from alternative carbon sources such as ethylene (B1197577) glycol. nih.govresearchgate.net Such engineered pathways could be further modified to include enzymatic steps for the N-methylation of L-threonine, leading to the direct microbial production of this compound.

A significant area of research is the ribosomal incorporation of N-methylated amino acids into peptides and proteins. acs.orgnih.gov While natural protein synthesis does not typically accommodate N-methylated amino acids, recent advancements in synthetic biology have enabled their inclusion. These strategies involve the use of modified bacterial ribosomes and elongation factors that can facilitate the incorporation of these non-canonical amino acids. acs.orgnih.gov The ability to incorporate this compound into peptide backbones opens the door to creating novel peptides with enhanced properties, such as increased resistance to enzymatic degradation and improved cell permeability. nbinno.compeptide.comresearchgate.netresearchgate.net

The following table summarizes the key enzymes and their functions in the L-threonine biosynthetic pathway, which can be targeted for engineering to increase the precursor supply for this compound production.

EnzymeGeneFunction in L-Threonine BiosynthesisPotential Engineering Strategy
Aspartate KinasethrAPhosphorylates aspartate, the first committed step.Overexpression or feedback-inhibition resistance to increase carbon flow into the pathway.
Homoserine DehydrogenasethrAReduces aspartate-semialdehyde to homoserine.Engineering for improved catalytic efficiency.
Homoserine KinasethrBPhosphorylates homoserine.Fusion with DNA-binding domains to co-localize enzymes and enhance pathway flux. mdpi.com
Threonine SynthasethrCCatalyzes the final step to produce L-threonine.Overexpression to pull the metabolic flux towards the final product.

Advancements in this compound-Based Biomaterials and Nanotechnology

The incorporation of this compound into peptides can significantly influence their structural and functional characteristics, offering promising avenues for the development of advanced biomaterials and nanotechnologies. The N-methylation of amino acids can enhance the proteolytic stability of peptides, a crucial attribute for biomaterials intended for in vivo applications. nbinno.comresearchgate.net

Peptides containing N-methylated amino acids can adopt specific conformations, which can be exploited in the design of self-assembling peptide-based nanomaterials. researchgate.net These materials can form structures such as nanofibers, hydrogels, and nanotubes, with potential applications in tissue engineering, drug delivery, and regenerative medicine. The presence of the N-methyl group can influence the hydrogen bonding patterns within the peptide backbone, leading to more stable and well-defined nanostructures.

Furthermore, the altered hydrophobicity and cell permeability of N-methylated peptides can be advantageous for the design of drug delivery vehicles that can efficiently cross biological membranes. nbinno.com Nanoparticles functionalized with this compound-containing peptides could be engineered for targeted drug delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and these technologies can be powerfully integrated with research on this compound. mdpi.comnih.gov ML models can be trained on large datasets of peptide sequences and their corresponding biological activities to predict the properties of novel peptides containing this compound. nih.govmedium.com

Deep learning algorithms, for instance, can be employed to predict how the incorporation of this compound at specific positions within a peptide sequence will affect its bioactivity, stability, and toxicity. youtube.comyoutube.com This predictive capability can significantly accelerate the design-build-test cycle of peptide-based drug development, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Modeling Develops models that correlate the chemical structure of molecules with their biological activity.Predict the bioactivity of novel peptides containing this compound, guiding lead optimization.
Predictive ADMET Modeling Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.Assess the pharmacokinetic profile of this compound-containing peptides early in the drug discovery process. nih.gov
De Novo Peptide Design Generates novel peptide sequences with desired properties using generative AI models.Design new therapeutic peptides incorporating this compound with enhanced stability and target specificity.
Virtual Screening Computationally screens large libraries of compounds to identify potential drug candidates.Identify promising this compound-containing peptides for specific biological targets.

Challenges and Prospects for this compound in Precision Medicine Research

Precision medicine aims to tailor medical treatments to the individual characteristics of each patient. nih.govnih.gov this compound holds significant promise in this field due to its potential to create highly specific and stable therapeutic and diagnostic agents.

The enhanced stability of peptides containing this compound makes them attractive candidates for the development of targeted therapies. researchgate.net For example, N-methylated peptides could be designed to specifically inhibit protein-protein interactions that are driving a particular disease in a subset of patients. The improved pharmacokinetic properties of these peptides could lead to more effective treatments with fewer side effects. peptide.comresearchgate.net

In diagnostics, this compound-containing peptides could be used to develop highly sensitive and specific probes for disease biomarkers. Their resistance to degradation would be advantageous for in vivo imaging applications.

However, several challenges need to be addressed to fully realize the potential of this compound in precision medicine. The synthesis of N-methylated peptides can be more complex and costly than that of their unmodified counterparts. Furthermore, a deeper understanding of how N-methylation affects the immunogenicity of peptides is required. Overcoming these challenges will be crucial for the successful translation of this compound-based technologies into clinical practice. nih.govresearchgate.net The continued development of synthetic and computational tools will undoubtedly pave the way for the exciting application of this unique amino acid derivative in the future of medicine.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify N-Methyl-L-threonine concentration in aqueous solutions for experimental reproducibility?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm. Calibrate using a standard curve of purified this compound (solubility: ≥50 mg/mL in water at 25°C ). Validate with triplicate measurements and adjust for solvent pH, as protonation states may affect retention times.

Q. What are the recommended protocols for synthesizing this compound derivatives for structure-activity relationship studies?

  • Methodological Answer : Employ Fmoc-based solid-phase peptide synthesis (SPPS) for controlled derivatization. For example, Fmoc-N-methyl-L-threonine (CAS 252049-06-2) can be incorporated into peptide chains using a coupling agent like HBTU in DMF . Confirm methylation efficiency via 1^1H-NMR (look for N-methyl peaks at ~2.7 ppm) and LC-MS for purity validation.

Advanced Research Questions

Q. How can contradictory solubility data for this compound in organic solvents be resolved in experimental design?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms, which may explain discrepancies in reported solubility. For example, while this compound is highly water-soluble (>50 mg/mL), its solubility in DMSO may vary due to hygroscopicity . Pre-dry solvents under inert gas and use Karl Fischer titration to control water content. Compare results with NIST thermodynamic databases for threonine analogs .

Q. What statistical approaches are appropriate for analyzing dose-response relationships of this compound in preclinical studies?

  • Methodological Answer : Use species-specific Km coefficients to convert doses between animal models (e.g., mouse-to-rat conversion: Rat dose=Mouse dose×36\text{Rat dose} = \text{Mouse dose} \times \frac{3}{6}) . Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Follow NIH preclinical reporting guidelines, including randomization, blinding, and power analysis for sample size determination .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies at 4°C, -20°C, and -80°C over 6 months. Monitor degradation via HPLC and quantify impurities (e.g., deamidation products) using tandem mass spectrometry. For lyophilized formulations, measure residual moisture by thermogravimetric analysis (TGA) and correlate with stability .

Q. What strategies can reconcile conflicting data on this compound’s role in metabolic pathways across in vitro vs. in vivo models?

  • Methodological Answer : Use isotopic tracing (e.g., 13C^{13}\text{C}-labeled this compound) to track metabolic flux in cell cultures and animal tissues. Compare results with transcriptomic data (RNA-seq) to identify enzyme expression differences. Apply Bayesian meta-analysis to integrate conflicting datasets and quantify uncertainty .

Methodological and Analytical Considerations

Q. What are the best practices for detecting this compound in complex biological matrices like serum or tissue homogenates?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) for separation. Optimize sample preparation via protein precipitation (acetonitrile:methanol, 4:1) and derivatization with AccQ-Tag™ for enhanced ionization efficiency. Validate against NIST reference spectra for threonine derivatives .

Q. How can researchers design controlled experiments to compare this compound’s biochemical activity with its non-methylated counterpart?

  • Methodological Answer : Use isogenic cell lines or knockout models to eliminate confounding variables. Measure kinetic parameters (e.g., KmK_m, VmaxV_{max}) of threonine-specific enzymes like threonine dehydratase via spectrophotometric assays. Employ X-ray crystallography to resolve structural differences in enzyme binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.